molecular formula C17H12N2O2 B141694 4-Biphenylyl pyrazinoate CAS No. 132172-95-3

4-Biphenylyl pyrazinoate

Cat. No.: B141694
CAS No.: 132172-95-3
M. Wt: 276.29 g/mol
InChI Key: DZGWFELKBYEJSF-UHFFFAOYSA-N
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Description

Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrazine ring and a biphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester typically involves the esterification of pyrazinecarboxylic acid with (1,1’-biphenyl)-4-ol. This reaction can be catalyzed by acidic or basic conditions. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester is unique due to the combination of the pyrazine and biphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

132172-95-3

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

(4-phenylphenyl) pyrazine-2-carboxylate

InChI

InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H

InChI Key

DZGWFELKBYEJSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3

Key on ui other cas no.

132172-95-3

Synonyms

4-Biphenylyl pyrazinoate

Origin of Product

United States

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